molecular formula C28H33N3O5S2 B3309460 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941971-15-9

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3309460
CAS No.: 941971-15-9
M. Wt: 555.7 g/mol
InChI Key: OSBPWXIDGSOOIX-UHFFFAOYSA-N
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Description

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl benzamide derivative featuring a 7-ethoxybenzofuran-substituted thiazole moiety. Key attributes include:

  • Molecular Formula: C₂₈H₃₄N₃O₅S₂ (based on analogous structures) .
  • Molecular Weight: ~541.68 g/mol (for a methoxy variant; ethoxy substitution may slightly alter this value) .
  • Structural Features: A bis(2-methylpropyl)sulfamoyl group, contributing to lipophilicity (XLogP3 ≈ 5.7 for related compounds) . A 1,3-thiazol-2-yl ring linked to a 7-ethoxy-1-benzofuran group, which may enhance π-π stacking and target binding . One hydrogen bond donor and seven acceptors, influencing solubility and protein interactions .

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5S2/c1-6-35-24-9-7-8-21-14-25(36-26(21)24)23-17-37-28(29-23)30-27(32)20-10-12-22(13-11-20)38(33,34)31(15-18(2)3)16-19(4)5/h7-14,17-19H,6,15-16H2,1-5H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBPWXIDGSOOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Variations in Sulfamoyl Substituents

Compound Name Sulfamoyl Group Key Substituents on Thiazole/Heterocycle Molecular Weight (g/mol) Biological Activity/Notes
Target Compound bis(2-methylpropyl) 7-ethoxy-1-benzofuran ~541.68 Data limited; structural analogs suggest antifungal/antimicrobial potential .
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide bis(2-methoxyethyl) 4-nitrophenyl ~489.7 119.09% activity in plant growth modulation (p<0.05) .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) benzyl(methyl) 4-methoxyphenylmethyl (oxadiazole) Not reported Antifungal activity against C. albicans .
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) cyclohexyl(ethyl) furan-2-yl (oxadiazole) Not reported Antifungal activity against C. albicans .

Key Observations :

  • Bioactivity : Nitrophenyl and methoxyphenyl substituents (e.g., in and LMM5) correlate with plant growth modulation or antifungal effects, suggesting the target compound’s benzofuran-thiazole system may similarly interact with biological targets .

Thiazole Ring Modifications

Compound Name Thiazole/Heterocycle Substituent Molecular Weight (g/mol) Activity/Properties
Target Compound 7-ethoxy-1-benzofuran ~541.68 Structural similarity to bioactive analogs .
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl ~352.4 129.23% activity in plant growth modulation (p<0.05) .
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 3,4-dimethoxyphenyl ~547.6 Enhanced solubility due to polar methoxy groups .
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-methoxyphenyl ~497.4 Chloroethyl groups may increase reactivity .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethoxybenzofuran (target compound) and methoxyphenyl groups () may enhance electron density, favoring interactions with aromatic residues in enzymes. Nitrophenyl () introduces electron-withdrawing effects, possibly altering binding kinetics .
  • Steric Effects : Bulky substituents like benzofuran (target) or dibenzazepine () may restrict conformational flexibility but improve target specificity .

Heterocyclic System Variations

Compound Name Core Heterocycle Key Features Biological Relevance
Target Compound 1,3-thiazole Benzofuran-thiazole hybrid Potential kinase or reductase inhibition .
(3-Chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone Benzothiophen-dibenzazepine Rigid polycyclic system 126.24% activity in plant growth assays .
S-alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ) 1,2,4-triazole Triazole-thione tautomerism Antifungal activity via metal coordination .

Key Observations :

  • Hybrid Systems : The benzofuran-thiazole core in the target compound combines heterocyclic motifs seen in antimicrobial and anticancer agents, suggesting broad applicability .
  • Tautomerism : Triazole-thione tautomerism () can influence redox properties and metal binding, a feature absent in the target compound but critical in other contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

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